N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide
Description
“N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-methoxy-2-phenylacetohydrazide” is a compound that has been synthesized and studied for its potential antimicrobial therapeutic effects . It is part of a series of derivatives that have been synthesized and structurally elucidated by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .
Synthesis Analysis
The compound is part of a series of fifteen (E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives that were synthesized . The synthesis process involved various steps with acceptable reaction procedures and quantitative yields .
Molecular Structure Analysis
The molecular structure of the compound was elucidated using various techniques such as FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis . The compound was found to have a yield of 95%, with a melting point of 218–220 °C .
Chemical Reactions Analysis
The compound is part of a series of derivatives that were subjected to biological assessment to estimate the antimicrobial therapeutic potential . The results exhibited that some compounds in the series exhibited significant antimicrobial therapeutic effects against all microorganisms .
Physical and Chemical Properties Analysis
The compound is yellowish crystals with a melting point of 218–220 °C . The IR max (cm−1) values are 1603 (C=N), 1719 (C=O), 3022 (CH–Ar). The 1H-NMR (CDCl3)δ (ppm) values are 7.260–7.647 (m, Ar–H), 7.792–7.944 (m, Ar–H), 8.532 (s, 1H, CH, pyrazole ring), 10.062 (s, 1H, HC=O) .
Properties
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-methoxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-31-24(20-13-7-3-8-14-20)25(30)27-26-17-21-18-29(22-15-9-4-10-16-22)28-23(21)19-11-5-2-6-12-19/h2-18,24H,1H3,(H,27,30)/b26-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVCNONHBVPFNX-YZSQISJMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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